6,6-Difluoro-2-azabicyclo[3.2.0]heptane
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Overview
Description
6,6-Difluoro-2-azabicyclo[3.2.0]heptane is a bicyclic compound with the molecular formula C6H9F2N. This compound is characterized by its unique structure, which includes a bicyclic ring system with two fluorine atoms and a nitrogen atom. It is primarily used in research and development, particularly in the fields of medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-2-azabicyclo[3.2.0]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of fluorinated precursors and nitrogen-containing compounds, followed by cyclization reactions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-2-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and various nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
6,6-Difluoro-2-azabicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a drug candidate in various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,6-Difluoro-2-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-1-azabicyclo[3.2.0]heptane: Similar bicyclic structure but with an oxygen atom.
3-Azabicyclo[3.2.0]heptane: Lacks the fluorine atoms present in 6,6-Difluoro-2-azabicyclo[3.2.0]heptane.
Uniqueness
This compound is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C6H9F2N |
---|---|
Molecular Weight |
133.14 g/mol |
IUPAC Name |
6,6-difluoro-2-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C6H9F2N/c7-6(8)3-5-4(6)1-2-9-5/h4-5,9H,1-3H2 |
InChI Key |
WXSYBOXFJNEVAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2C1C(C2)(F)F |
Origin of Product |
United States |
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